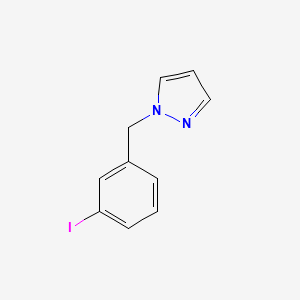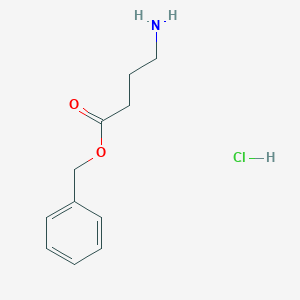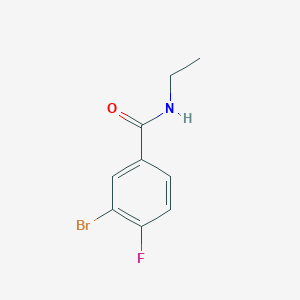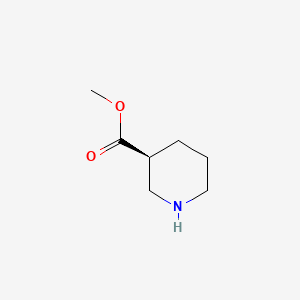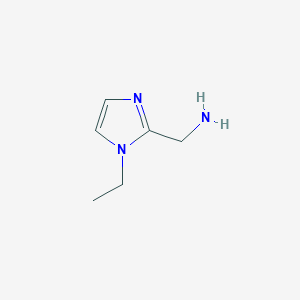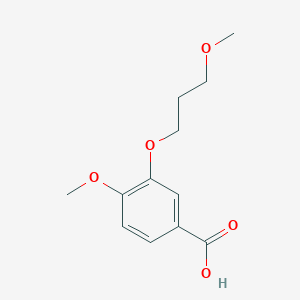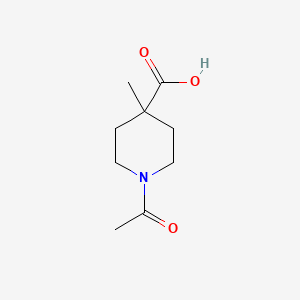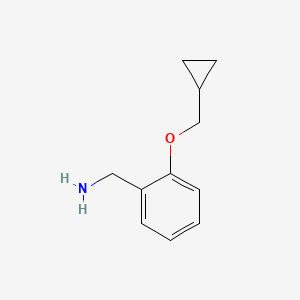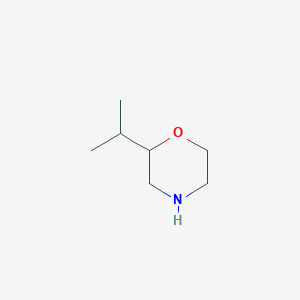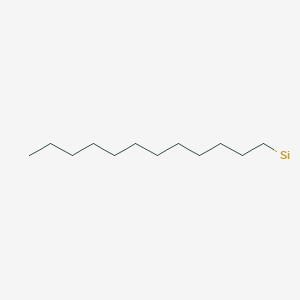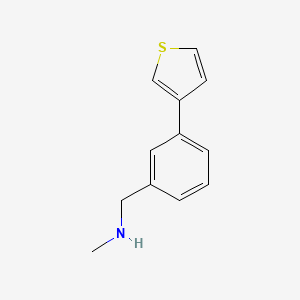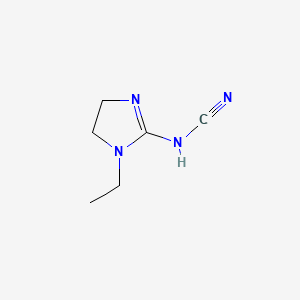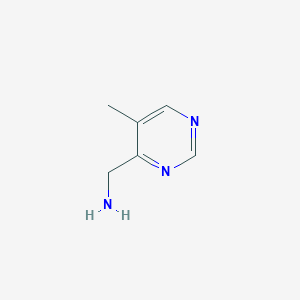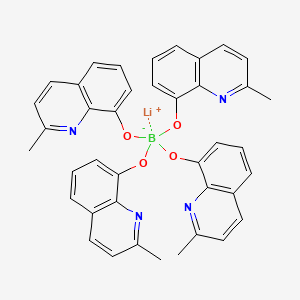
Lithium tetra(2-methyl-8-hydroxyquinolinato)boron
説明
Lithium tetra(2-methyl-8-hydroxyquinolinato)boron, also known as LiBHMNQ, is a complex lithium compound that has been studied for its potential applications in various fields, including optoelectronics, organic light-emitting diodes, and photovoltaic devices. This compound is synthesized using a simple and efficient method, and its unique properties make it a promising material for future research.
科学的研究の応用
Electroluminescent Material Characterization
Lithium tetra(2-methyl-8-hydroxyquinolinato)boron has been extensively studied for its electroluminescent properties. Research has revealed that it is a highly efficient blue electroluminescent material, although it was found not to contain boron, but rather to be the lithium salt of 2-methyl-8-hydroxyquinoline (Middleton, Marshall, & Radu, 2003). Another study synthesized this lithium-boron complex, which emits greenish-blue light, and used it for organic light-emitting diodes (OLEDs) fabrication (Misra et al., 2006).
Optical and Electroluminescent Properties
Further research has been conducted on the optical and electroluminescent properties of this compound. One study reported its absorption cutoff wavelength of 410 nm and bright blue photoluminescence with a peak wavelength at 466 nm, indicating its potential as a blue emitter for LED applications (Tao et al., 1999). The structural characterization of this compound and its influence on photoluminescence has also been explored, demonstrating the importance of its molecular structure in determining its optical characteristics (Chen, Li, & Zhang, 2006).
Luminescence Enhancement and Self-Assembled Nanostructures
A notable aspect of this compound is its enhanced luminescence and the formation of self-assembled fibrillar nanostructures in certain conditions, as shown by a study where a derivative of lithium tetra(2-methyl-8-hydroxyquinolinato)boron exhibited three times more enhanced luminescence than its pristine form (Kong et al., 2010).
特性
IUPAC Name |
lithium;tetrakis[(2-methylquinolin-8-yl)oxy]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32BN4O4.Li/c1-25-17-21-29-9-5-13-33(37(29)42-25)46-41(47-34-14-6-10-30-22-18-26(2)43-38(30)34,48-35-15-7-11-31-23-19-27(3)44-39(31)35)49-36-16-8-12-32-24-20-28(4)45-40(32)36;/h5-24H,1-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPRLXSPVRRDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](OC1=CC=CC2=C1N=C(C=C2)C)(OC3=CC=CC4=C3N=C(C=C4)C)(OC5=CC=CC6=C5N=C(C=C6)C)OC7=CC=CC8=C7N=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32BLiN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635781 | |
| Record name | Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tetra(2-methyl-8-hydroxyquinolinato)boron | |
CAS RN |
338949-42-1 | |
| Record name | Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium tetra(2-methyl-8-hydroxyquinolinato)boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



